molecular formula C9H10O4S B1267157 (4-Methylphenyl)sulfonyl acetate CAS No. 26908-82-7

(4-Methylphenyl)sulfonyl acetate

Cat. No. B1267157
CAS RN: 26908-82-7
M. Wt: 214.24 g/mol
InChI Key: UOAJUPONZOXFNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis techniques for related sulfonamide compounds, such as 4-methyl-N-(3-nitrophenyl)benzene sulfonamide and methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, involve reactions that utilize specific sulfonamide precursors and conditions to achieve the desired chemical structures. These methods highlight the synthetic pathways that could be analogous or applicable to "(4-Methylphenyl)sulfonyl acetate" (Sarojini et al., 2013); (Gültekin et al., 2020).

Molecular Structure Analysis

The molecular structure of similar sulfonamide compounds has been characterized using various spectroscopic and computational methods, revealing detailed insights into their geometrical configurations, vibrational frequencies, and electronic properties. These studies provide a foundation for understanding the molecular structure of "(4-Methylphenyl)sulfonyl acetate" and its behavior at the atomic level (Sarojini et al., 2013); (Gültekin et al., 2020).

Chemical Reactions and Properties

Research on related compounds demonstrates various chemical reactions, including cyclooxygenase inhibition, which provides insights into the chemical reactivity and potential biological activities of "(4-Methylphenyl)sulfonyl acetate." These studies offer a glimpse into the compound's chemical behavior and interactions (Harrak et al., 2010).

Physical Properties Analysis

The physical properties, such as thermal stability and crystal structure, of similar sulfonamide compounds have been thoroughly investigated, providing valuable data for understanding the stability and structural characteristics of "(4-Methylphenyl)sulfonyl acetate" (Sarojini et al., 2013).

Chemical Properties Analysis

Studies on the chemical properties, including electrostatic potential, frontier molecular orbitals, and reactivity descriptors, of sulfonamide derivatives, highlight the electronic characteristics and reactivity patterns that can be expected for "(4-Methylphenyl)sulfonyl acetate." These insights are crucial for predicting the compound's behavior in chemical reactions and its potential applications (Sarojini et al., 2013); (Gültekin et al., 2020).

Scientific Research Applications

1. Anticancer Agent Derivatives

  • Stability in Anticancer Agents : (4-Methylphenyl)sulfonyl acetate derivatives were evaluated for their stability as potential anticancer agents. Studies found that specific structural modifications, such as prodrug derivatization, could influence the stability and degradation mechanisms of these compounds (Pretzer & Repta, 1987).

2. Organic Synthesis

  • Synthesis of Indolizidines : This compound has been used in the synthesis of indolizidines, showing its utility in organic chemistry for constructing complex molecular structures. Its nucleophilic properties facilitate cyclization reactions, which are significant for alkaloid synthesis (Michael et al., 2004).
  • Formation of Indole Derivatives : Research also indicates its application in the efficient preparation of 4-substituted indole derivatives. This process involves nucleophilic addition and cyclization reactions, proving useful in synthesizing intermediates for alkaloids and dopamine agonists (Fuji et al., 1992).

3. Coordination Chemistry

  • Cadmium Complexes : Studies have investigated the electrochemical synthesis of cadmium complexes with (4-Methylphenyl)sulfonyl derivatives. These complexes have diverse molecular geometries and potential applications in materials science (Cabaleiro et al., 1999).

4. Enzyme Inhibitory Activity

  • α-Glucosidase and Acetylcholinesterase Inhibitors : Research in 2019 explored the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties derived from (4-Methylphenyl)sulfonyl acetate. These compounds demonstrated substantial inhibitory activity, highlighting their potential pharmaceutical significance (Abbasi et al., 2019).

5. Analytical Chemistry

  • Chromatography Method Development : This compound has also been used in developing chromatographic methods for determining other compounds in complex matrices. This highlights its utility in analytical chemistry (Bhavani et al., 2020).

Future Directions

The future directions in the research and application of sulfonyl compounds like “(4-Methylphenyl)sulfonyl acetate” could involve further exploration of sulfinyl radicals in organic synthesis . This could potentially lead to the development of new methodologies for assembling valuable sulfoxide compounds .

properties

IUPAC Name

(4-methylphenyl)sulfonyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-7-3-5-9(6-4-7)14(11,12)13-8(2)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAJUPONZOXFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303414
Record name (4-methylphenyl)sulfonyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylphenyl)sulfonyl acetate

CAS RN

26908-82-7
Record name NSC158268
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-methylphenyl)sulfonyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 7 (10 g, 40 mmol, 1 equiv) and pyridine (22.6 mL, 280 mmol, 7 equiv) in dichloromethane (200 mL) was added p-toluenesulfonyl chloride (11.4 g, 60 mmol, 1.5 equiv). The mixture stirred at room temperature overnight. Pyridine (22.6 mL, 280 mmol, 7 equiv) and acetic anhydride (21.9 mL, 232 mmol, 5.8 equiv) were added at room temperature and the mixture was stirred overnight. The reaction was cooled to 5° C. and quenched with 2 N aq NaOH to pH 7. The aqueous layer was separated and extracted with dichloromethane (2×50 mL). The combined organics were dried over sodium sulfate, filtered, and concentrated. The resulting semi-solid was dissolved in isopropyl acetate (100 mL) and concentrated to dryness. This was repeated 2 more times. The resulting semi-solid was triturated in methyl tert-butyl ether (250 mL), filtered and dried under vacuum to afford 8.1 g of 8 (45%) as a pale yellow solid.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step Two
Quantity
21.9 mL
Type
reactant
Reaction Step Two
Name
Yield
45%

Synthesis routes and methods II

Procedure details

Acetyl chloride (100 ml.; density=1.104 g./ml.) was charged into a suitable reaction flask containing 30 g. (0.158 mole) p-toluenesulfonic acid monohydrate. Vigorous evolution of HCl gas occurred immediately. An efficient HCl trap was attached to the reaction system. The reaction mixture was then heated to mild reflux (~55° C.) and was held to this temperature for 25 minutes. Heating was stopped and the reaction mixture allowed to drop to room temperature over 10-20 minutes with stirring. Vacuum (~20-50 mm) was applied cautiously to remove acetyl chloride without carryover. At the same time the mixture was heated gradually to 60° C. Distillation of acetyl chloride was complete in ~30 minutes with collection in an ice cold flask for reuse. The oil obtained was then subjected to vacuum (~5-10 mm) to remove the last traces of acetyl chloride and acetic acid at 37° C. A snow white solid then crystallized in about 30 minutes as the title product.
Quantity
0.158 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DA Alonso, C Najera, M Varea - Helvetica chimica acta, 2002 - Wiley Online Library
Different π‐electron‐deficient (arylsulfonyl)acetates 9 were synthesized (Scheme 1, Table 1), and their behavior as soft nucleophiles in the dialkylation reaction under phase‐transfer …
Number of citations: 16 onlinelibrary.wiley.com
JP Michael, CB de Koning, TJ Malefetse… - Organic & biomolecular …, 2004 - pubs.rsc.org
Condensation between the methiodide salts of 1-alkylpyrrolidine-2-thiones and ethyl [(4-methylphenyl)sulfonyl]acetate or 1-[(4-methylphenyl)sulfonyl]propan-2-one afforded several 2-{[(…
Number of citations: 17 pubs.rsc.org
M Walewska-Królikiewicz, B Wilk, A Kwast, Z Wróbel - Tetrahedron, 2023 - Elsevier
2-Nitrotoluenes activated by CN, SO 2 Tol, CO 2 R or COR groups condense under particular conditions with acetaldehyde in moderate to excellent yields. The unsaturated products …
Number of citations: 0 www.sciencedirect.com
SA Godleski, EB Villhauer - The Journal of Organic Chemistry, 1984 - ACS Publications
The addition of nucleophiles to vinyl sulfide-allylic acetates mediated by (x-allyl) palladium intermediates has been shown to occur exclusively on the allyl terminus remote from sulfur, …
Number of citations: 32 pubs.acs.org
C Li, M Wang, X Lu, L Zhang, J Jiang… - ACS Sustainable …, 2020 - ACS Publications
We disclose efficient and green N-formylation and N-acylation methodologies of various amines with carboxylic acids for the synthesis of versatile amides in the presence of Brønsted …
Number of citations: 32 pubs.acs.org

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